

Application Notes and Protocols: 5-Ethyl-5-methyldecane in Fuel Composition Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethyl-5-methyldecane**

Cat. No.: **B092373**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **5-Ethyl-5-methyldecane**, a highly branched C13 isoalkane, in the study of fuel compositions. This document outlines the compound's relevant physicochemical properties, its role in enhancing fuel performance, and detailed protocols for its analysis as a fuel component.

Introduction

5-Ethyl-5-methyldecane (CAS 17312-74-2) is a saturated aliphatic hydrocarbon with a significant degree of branching.^{[1][2][3][4][5]} In the context of fuel science, highly branched alkanes are of particular interest due to their influence on combustion properties, most notably their high anti-knock characteristics.^{[6][7][8]} The structure of **5-Ethyl-5-methyldecane**, with a quaternary carbon center, suggests a high octane rating, making it a valuable subject for research in advanced fuel formulations.^{[6][8]} Straight-chain alkanes, in contrast, are prone to rapid combustion that can lead to engine knocking.^[9] The more controlled and slower combustion of branched alkanes enhances engine efficiency and prevents damage.^[9]

This document will detail the applications of **5-Ethyl-5-methyldecane** as a potential fuel additive or a component in surrogate fuel mixtures for research purposes.

Data Presentation: Physicochemical Properties

The properties of **5-Ethyl-5-methyldecane** are summarized in the table below, with a comparison to its linear isomer, n-tridecane, to highlight the effects of branching.

Property	5-Ethyl-5-methyldecane	n-Tridecane	Significance in Fuel Composition
CAS Number	17312-74-2 [1] [4] [5]	629-50-5 [10] [11]	Unique identifier for the chemical substance.
Molecular Formula	C ₁₃ H ₂₈ [1] [4] [5]	C ₁₃ H ₂₈ [10] [11]	Indicates the elemental composition of the molecule.
Molecular Weight	184.36 g/mol [1] [4] [5]	184.37 g/mol [10]	Important for calculating molar concentrations and fuel-air ratios.
Boiling Point	Not available	232-236 °C [10]	Branched alkanes generally have lower boiling points than their linear isomers, affecting fuel volatility. [6] [9]
Melting Point	Not available	-6 to -4 °C [10]	Affects the cold-weather performance of fuels.
Density	Not available	0.756 g/mL [10]	Branched alkanes typically have slightly lower densities than their linear counterparts. [6]

Research Octane Number (RON)	Expected to be high	Low	A measure of a fuel's resistance to knocking in spark-ignition engines under low-severity conditions. Higher values indicate better performance. [7] [12]
Motor Octane Number (MON)	Expected to be high	Low	A measure of a fuel's resistance to knocking under more severe engine conditions. [13] [14]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the properties of **5-Ethyl-5-methyldecane** as a fuel component.

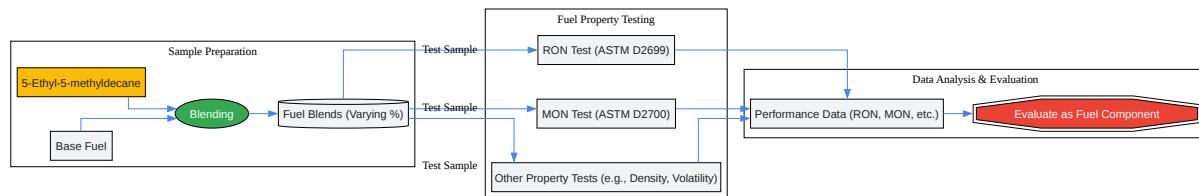
1. Determination of Research Octane Number (RON)

This protocol is based on the ASTM D2699 standard test method.[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Objective: To determine the anti-knock characteristics of **5-Ethyl-5-methyldecane** under mild operating conditions.
- Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.[\[15\]](#)
- Procedure:
 - Calibrate the CFR engine using primary reference fuels (PRF), which are blends of isoctane (RON 100) and n-heptane (RON 0).
 - Operate the engine at a constant speed of 600 rpm.[\[15\]](#)
 - Introduce the sample fuel (**5-Ethyl-5-methyldecane**) into the engine.

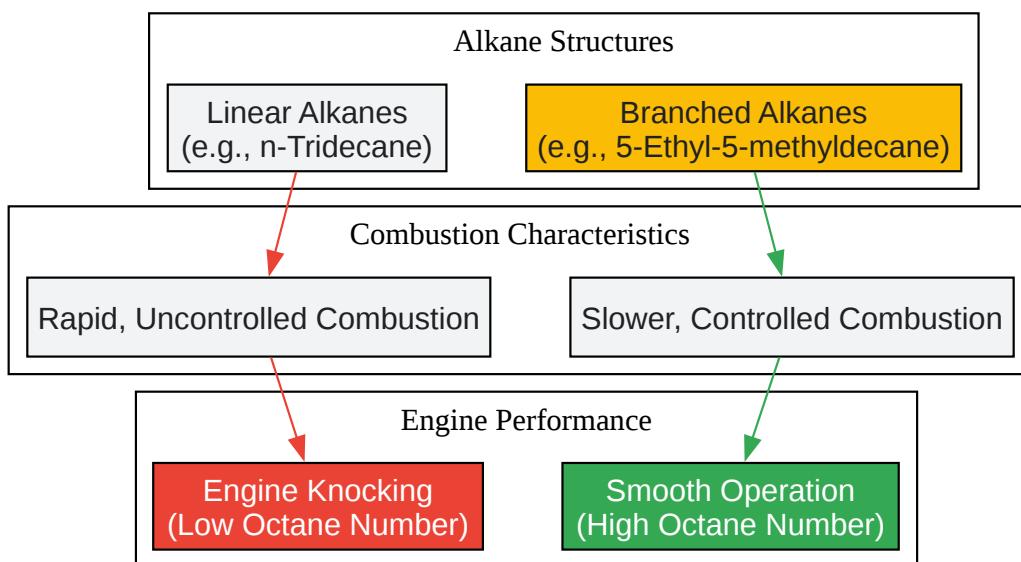
- Adjust the compression ratio of the engine until a standard level of knock intensity is observed.
- Bracket the sample fuel's knock intensity with two PRF blends, one that knocks more and one that knocks less than the sample.
- The RON of the sample is calculated based on the volumetric composition of the PRF blend that matches the knock intensity of the sample fuel.[\[17\]](#)
- Expected Outcome: **5-Ethyl-5-methyldecane** is expected to exhibit a high RON, indicative of good anti-knock properties under low-speed conditions.

2. Determination of Motor Octane Number (MON)


This protocol is based on the ASTM D2700 standard test method.[\[13\]](#)[\[14\]](#)[\[18\]](#)[\[19\]](#)

- Objective: To determine the anti-knock characteristics of **5-Ethyl-5-methyldecane** under more severe operating conditions.
- Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.[\[13\]](#)
- Procedure:
 - The procedure is similar to the RON determination, but with different operating conditions to simulate higher-speed, high-load scenarios.
 - Operate the engine at a higher speed of 900 rpm.[\[16\]](#)
 - The intake air temperature is also higher than in the RON test.
 - The MON is determined by comparing the knock intensity of the sample fuel to that of PRF blends under these more severe conditions.[\[14\]](#)
- Expected Outcome: The MON is typically lower than the RON for a given fuel. A high MON for **5-Ethyl-5-methyldecane** would indicate its suitability for high-performance engines.

3. Blending and Performance Analysis


- Objective: To evaluate the effect of **5-Ethyl-5-methyldecane** as a blending component in a base fuel (e.g., gasoline).
- Procedure:
 - Prepare several blends of a base gasoline with varying concentrations of **5-Ethyl-5-methyldecane** (e.g., 5%, 10%, 20% by volume).
 - Determine the RON and MON for each blend using the ASTM D2699 and D2700 protocols.
 - Analyze other fuel properties of the blends, such as volatility (Reid Vapor Pressure), density, and distillation characteristics, according to relevant ASTM standards.
 - (Optional) Conduct engine testing with the fuel blends to evaluate performance metrics such as power output, fuel efficiency, and emissions.
- Data Analysis: Plot the change in RON and MON as a function of the concentration of **5-Ethyl-5-methyldecane** in the blend. This will determine its blending octane value.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating **5-Ethyl-5-methyldecane** as a fuel component.

[Click to download full resolution via product page](#)

Caption: Relationship between alkane structure and engine performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chembk.com [chembk.com]
- 4. 5-Ethyl-5-methyldecane | C13H28 | CID 28473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Decane, 5-ethyl-5-methyl- [webbook.nist.gov]
- 6. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 7. echemi.com [echemi.com]
- 8. organic chemistry - Why do highly branched alkanes have higher octane numbers than their corresponding linear isomer? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. scienceskool.co.uk [scienceskool.co.uk]
- 10. Tridecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 11. Tridecane - Wikipedia [en.wikipedia.org]
- 12. Octane rating - Wikipedia [en.wikipedia.org]
- 13. ASTM D2700 - eralytics [eralytics.com]
- 14. ASTM D2700 MON Test Method [sh-sinpar.com]
- 15. ASTM D2699 - eralytics [eralytics.com]
- 16. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 17. store.astm.org [store.astm.org]
- 18. What are ASTM D2700 and ASTM D2699? [sh-sinpar.com]
- 19. store.astm.org [store.astm.org]
- To cite this document: BenchChem. [Application Notes and Protocols: 5-Ethyl-5-methyldecane in Fuel Composition Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092373#application-of-5-ethyl-5-methyldecane-in-fuel-composition-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com